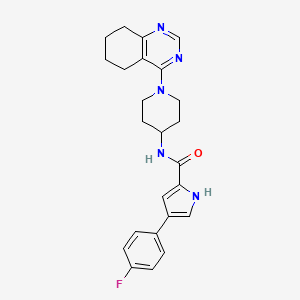

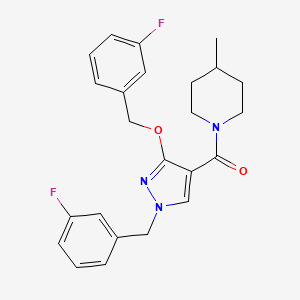

4-(4-fluorophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

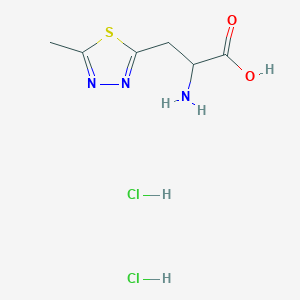

The compound "4-(4-fluorophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide" is a synthetic molecule that appears to be designed for biological activity, potentially as a kinase inhibitor. The presence of a fluorophenyl group suggests that it may have been designed to interact with specific protein targets, possibly through hydrogen bonding or halogen interactions. The tetrahydroquinazolinyl and piperidinyl moieties could contribute to the compound's binding affinity and selectivity for its target.

Synthesis Analysis

The synthesis of related phenylpyrimidine-carboxamide derivatives has been reported, where compounds with a 1H-pyrrolo[2,3-b]pyridine moiety were designed and synthesized . These compounds were evaluated for their inhibitory activity against cancer cell lines and c-Met kinase. The synthesis involved multiple steps, and the structure-activity relationships (SARs) were studied to optimize activity. Although the exact synthesis of the compound is not detailed, similar synthetic strategies could be employed, involving the construction of the pyrrole and carboxamide frameworks, followed by the introduction of the fluorophenyl and tetrahydroquinazolinyl groups.

Molecular Structure Analysis

The molecular structure of the compound likely features a planar phenylpyrimidine-carboxamide core, which is important for kinase inhibition. The fluorine atom on the phenyl ring could affect the electronic distribution and contribute to the binding with the target through electronegative interactions. The tetrahydroquinazolinyl and piperidinyl groups would add three-dimensionality to the molecule, potentially increasing its ability to fit into the binding pocket of the target protein with high specificity.

Chemical Reactions Analysis

While the specific chemical reactions involved in the synthesis or metabolism of the compound are not provided, it can be inferred that electrophilic fluorination might be a key step, as seen in the synthesis of a related compound . This step is crucial for introducing the fluorine-18 isotope, which is a common radiolabel for positron emission tomography (PET) imaging agents. The compound's reactivity would also be influenced by the presence of the carboxamide group, which could participate in the formation of hydrogen bonds or amide bond formation in further synthetic modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the fluorophenyl group could increase the compound's lipophilicity, potentially improving its ability to cross cell membranes. The carboxamide linkage is typically associated with increased hydrogen bonding potential, which could affect the compound's solubility and stability. The tetrahydroquinazolinyl and piperidinyl groups could also influence the compound's conformational flexibility and, consequently, its binding to the target protein.

Aplicaciones Científicas De Investigación

Antibacterial Properties

Research has demonstrated that derivatives of tetrahydroquinazolin, a structural component of the molecule , possess notable antibacterial properties. Selvakumar and Elango (2017) synthesized and evaluated several novel carboxamide derivatives, finding them effective against various Gram-positive and Gram-negative bacteria. This suggests potential utility in the development of new antibacterial agents (Selvakumar & Elango, 2017).

Antipsychotic Potential

Heterocyclic carboxamides, closely related to the chemical structure in focus, have been evaluated for their potential as antipsychotic agents. Norman et al. (1996) synthesized analogues of 1192U90 and tested them for their affinity to dopamine and serotonin receptors. These compounds showed promising results in vivo, indicating potential for development as antipsychotic medications (Norman et al., 1996).

Crystal Structure Analysis

Crystal structure analysis plays a crucial role in understanding the properties and potential applications of such compounds. Ullah and Altaf (2014) performed X-ray diffraction studies on structurally related compounds, revealing insights into the molecular arrangement and potential for interaction with other molecules (Ullah & Altaf, 2014).

Antimicrobial and Antiviral Applications

Several studies have highlighted the antimicrobial and antiviral potential of compounds structurally similar to the chemical . Patel and Patel (2010) synthesized and tested thiazolidinone derivatives for their antimicrobial properties, finding some compounds to exhibit significant activity against various bacteria and fungi (Patel & Patel, 2010). Additionally, Selvakumar et al. (2018) investigated the antiviral activity of morpholine derivatives, revealing promising results against avian paramyxovirus (Selvakumar et al., 2018).

Mecanismo De Acción

Target of Action

The primary targets of this compound are Tankyrase-1 (PARP-5a, TNKS-1, ARTD5) and Tankyrase-2 (PARP-5b, TNKS-2, ARTD6) . These are members of the poly (ADP-ribose) polymerase (PARP) enzyme superfamily . They play crucial roles at chromosomal telomeres, at the mitotic spindle, and in the Wnt signaling pathway .

Mode of Action

The compound inhibits Tankyrase-2 . It binds to the nicotinamide-binding site of the enzyme . The binding occurs in conformations with different puckers of the partly saturated rings .

Biochemical Pathways

The inhibition of Tankyrase-2 by this compound affects the Wnt signaling pathway . This pathway is crucial for cell proliferation and differentiation, and its dysregulation can lead to cancer .

Pharmacokinetics

Similar compounds have shown nonlinear oral pharmacokinetics . Superproportional increases in Cmax occur, area under the curve increases linearly, but time to maximum concentration decreases with dose .

Result of Action

The inhibition of Tankyrase-2 by this compound can potentially disrupt the Wnt signaling pathway . This disruption could lead to a decrease in cell proliferation and differentiation, which could be beneficial in the treatment of cancer .

Propiedades

IUPAC Name |

4-(4-fluorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FN5O/c25-18-7-5-16(6-8-18)17-13-22(26-14-17)24(31)29-19-9-11-30(12-10-19)23-20-3-1-2-4-21(20)27-15-28-23/h5-8,13-15,19,26H,1-4,9-12H2,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTSQSKLKLADCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=CC(=CN4)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-fluorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B3002682.png)

![6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3002683.png)

![7-((4-fluorobenzyl)thio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3002688.png)

![N-(2-Pyrrol-1-ylethyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B3002690.png)

![N-(1-cyanocycloheptyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B3002694.png)

![8-(4-bromobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B3002696.png)